molecular formula C10H7BrO2 B2806527 2-Formyl-3-methyl-7-bromobenzofuran CAS No. 196799-65-2

2-Formyl-3-methyl-7-bromobenzofuran

Cat. No. B2806527
CAS RN: 196799-65-2
M. Wt: 239.068
InChI Key: UXFODWMVTFVJMP-UHFFFAOYSA-N
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Description

2-Formyl-3-methyl-7-bromobenzofuran is a chemical compound that belongs to the class of benzofurans. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

2-Formyl-3-methyl-7-bromobenzofuran has shown promising applications in various scientific research fields. One of the most significant applications is in medicinal chemistry, where this compound has been found to exhibit potent anticancer activity against several cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent.

Mechanism of Action

The mechanism of action of 2-Formyl-3-methyl-7-bromobenzofuran in anticancer activity involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The compound has been found to inhibit the activity of several cancer-related proteins, including cyclin-dependent kinases and topoisomerases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Formyl-3-methyl-7-bromobenzofuran are primarily related to its anticancer activity. The compound has been found to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It also causes cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. Additionally, the compound has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-Formyl-3-methyl-7-bromobenzofuran is its potent anticancer activity against several cancer cell lines. This makes it a potential candidate for the development of novel anticancer drugs. However, the compound has some limitations, including its poor solubility in water and its toxicity towards normal cells at higher concentrations.

Future Directions

There are several future directions for the research on 2-Formyl-3-methyl-7-bromobenzofuran. One of the most significant directions is the development of novel anticancer drugs based on this compound. The compound's structure can be modified to improve its solubility and reduce its toxicity towards normal cells. Additionally, the compound's potential use as an antifungal and antibacterial agent can also be explored further. The compound's mechanism of action can be studied in more detail to identify its molecular targets and pathways. Finally, the compound's applications in material science, such as the development of organic semiconductors, can also be explored.
Conclusion:
In conclusion, 2-Formyl-3-methyl-7-bromobenzofuran is a chemical compound with significant potential applications in various scientific research fields. Its potent anticancer activity, antifungal and antibacterial properties, and applications in material science make it a promising candidate for further research. However, more studies are required to explore the compound's structure-activity relationship, mechanism of action, and potential limitations.

properties

IUPAC Name

7-bromo-3-methyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFODWMVTFVJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.7 g (7.92 mmol) of manganese dioxide is added to a solution of 0.38 g (1.58 mmol) of 2-hydroxymethyl-3-methyl-7-bromobenzofuran in 10 ml of dichloromethane. The solution is stirred at room temperature for 16 h and 0.7 g (7.92 mmol) of manganese dioxide is again added. After stirring for 24 h at room temperature, the manganous precipitate is filtered off and the filtrate is concentrated under vacuum. The residue is purified by silica column chromatography (elution solvent: 10% ethyl acetate in cyclohexane). 0.25 g (Yield: 66%) of 2-formyl-3-methyl-7-bromobenzofuran is obtained in the form of a yellow wax.
Name
2-hydroxymethyl-3-methyl-7-bromobenzofuran
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step Two

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